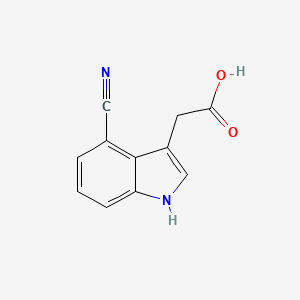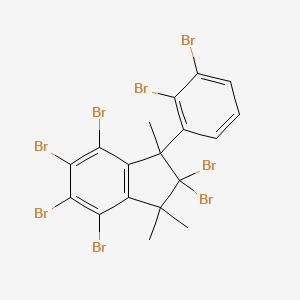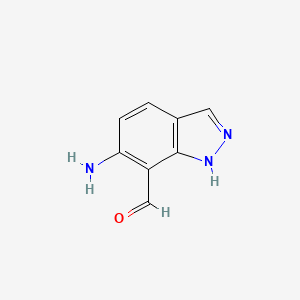
Unii-O4V6XA23KP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-O4V6XA23KP is systematically named 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid . It is a chemical substance with the molecular formula C14H24N4O5 and a molecular weight of 328.36 g/mol . This compound is notable for its unique bicyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinctive chemical properties.
Wirkmechanismus
Target of Action
Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .
Mode of Action
Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .
Biochemical Pathways
The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.
Action Environment
The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid typically involves the cyclization of linear precursors containing amine and carboxylic acid functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperatures to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to obtain the compound in high purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be essential to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving nitrogen-containing heterocycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadoteridol: A related compound used as a contrast agent in magnetic resonance imaging (MRI).
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
IUPAC Name |
2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNHTDVIPODPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220182-19-4 |
Source


|
| Record name | (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)




